![molecular formula C9H5F6NO B6316622 N-[3,5-Bis(trifluoromethyl)phenyl]formamide CAS No. 2356-36-7](/img/structure/B6316622.png)
N-[3,5-Bis(trifluoromethyl)phenyl]formamide
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This compound is notable for its unique chemical properties, largely attributed to the trifluoromethyl groups, which are known to influence the compound’s reactivity and stability.
Mechanism of Action
Target of Action
Related compounds such as n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively used as organocatalysts in organic chemistry .
Mode of Action
N-[3,5-Bis(trifluoromethyl)phenyl]formamide, similar to its thiourea derivatives, is believed to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to stabilize negative charges is a key feature of these compounds and plays a crucial role in their catalytic activity .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Result of Action
The related compound n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has played a very important role in the development of h-bond organocatalysts .
Action Environment
Environmental factors can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds containing the trifluoromethyl group . .
Biochemical Analysis
Biochemical Properties
N-[3,5-bis(trifluoromethyl)phenyl]formamide plays a significant role in biochemical reactions . It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that involves various transporters or binding proteins . It also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]formamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethylformamide dimethyl acetal. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired formamide compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-[3,5-Bis(trifluoromethyl)phenyl]amine.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
N-[3,5-Bis(trifluoromethyl)phenyl]formamide serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of fluorinated compounds, which are essential in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drugs, making them more effective.
Catalyst Development
The compound is also significant in the development of organocatalysts. For instance, its derivatives like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been extensively studied for their ability to stabilize transition states in organic reactions through hydrogen bonding. This property has led to its application in various organic transformations, enhancing reaction rates and selectivity .
Application Area | Description |
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Organic Synthesis | Used as a building block for fluorinated compounds |
Organocatalysis | Serves as a catalyst stabilizing transition states |
Reaction Types | Involved in oxidation, reduction, and substitution reactions |
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound and its derivatives exhibit potential biological activities such as enzyme inhibition. These properties are being explored for developing therapeutic agents targeting specific enzymes involved in disease pathways.
Pharmacophore in Drug Design
The compound's stability and reactivity make it a promising pharmacophore in drug design. Its unique structure allows for modifications that can lead to the development of novel therapeutics with enhanced efficacy against various diseases .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of materials used in coatings, plastics, and other high-performance applications.
Case Study 1: Organocatalysis
A study conducted by Schreiner's group highlighted the effectiveness of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as an organocatalyst in promoting various organic transformations. The research demonstrated that this catalyst could significantly increase reaction yields and selectivity when applied to asymmetric reactions involving aldehydes and amines.
Case Study 2: Drug Development
In a pharmacological study, derivatives of this compound were tested for their inhibitory effects on specific enzymes linked to cancer progression. The results indicated that certain modifications to the compound enhanced its inhibitory activity, suggesting its potential as a lead compound for further drug development.
Comparison with Similar Compounds
Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a formamide group.
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide: Contains a chloroacetamide group, offering different reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Features an isothiocyanate group, used in different synthetic applications.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is unique due to its formamide group, which provides distinct reactivity compared to similar compounds. The presence of two trifluoromethyl groups further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]formamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a formamide group. This unique structure imparts significant biological activity, making it a subject of various research studies. This article explores the biological activities associated with this compound, including its effects on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
1. Enzyme Inhibition Studies
One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that derivatives of this compound have shown promising inhibitory effects on steroid 5α-reductase type 1 (SRD5A1).
- Inhibition Potency : A derivative known as caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide exhibited a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1, demonstrating significant potency with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM) .
- Mechanism of Action : The mechanism involves suppression of SRD5A1 expression and mixed-mode inhibition, suggesting a multifaceted approach to enzyme inhibition .
2. Antimicrobial Activity
This compound derivatives have been evaluated for their antimicrobial properties, particularly against drug-resistant bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from this structure have demonstrated potent antimicrobial activity with MIC values as low as 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis biofilms .
- Biofilm Eradication : Certain derivatives effectively eradicated biofilms formed by resistant strains, showcasing their potential in treating infections that are difficult to manage with conventional antibiotics .
3. Case Studies and Research Findings
Several studies have detailed the biological activities and potential applications of this compound:
4. Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Receptor Binding : The trifluoromethyl groups enhance binding affinity to various biological targets.
- Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation in certain contexts .
- Transport Mechanisms : It interacts with specific transporters that facilitate its distribution within cells .
5. Future Directions in Research
Given the promising biological activities observed, future research could focus on:
- Therapeutic Applications : Further exploration into its use as a pharmacophore in drug design for conditions like androgen-related disorders and neurodegenerative diseases.
- Structural Modifications : Investigating how variations in the molecular structure can enhance potency or selectivity against specific targets.
- In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound in therapeutic contexts.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-4H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOEYNIUQOLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.